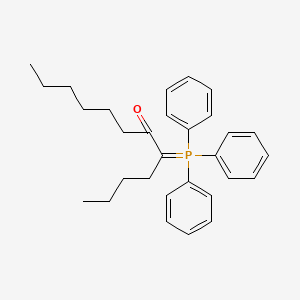
5-(Triphenyl-lambda~5~-phosphanylidene)dodecan-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Triphenyl-lambda~5~-phosphanylidene)dodecan-6-one is a chemical compound known for its unique structure and properties It is characterized by the presence of a triphenylphosphoranyl group attached to a dodecan-6-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Triphenyl-lambda~5~-phosphanylidene)dodecan-6-one typically involves the reaction of triphenylphosphine with an appropriate alkyl halide, followed by a Wittig reaction to form the desired product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the phosphonium salt, facilitating the formation of the ylide intermediate. The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Wittig reactions, utilizing automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Triphenyl-lambda~5~-phosphanylidene)dodecan-6-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphoranyl group to a phosphine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides, amines, and thiolates can be used under basic conditions.
Major Products Formed
Oxidation: Formation of triphenylphosphine oxide.
Reduction: Formation of triphenylphosphine.
Substitution: Formation of substituted phosphoranyl compounds.
Scientific Research Applications
5-(Triphenyl-lambda~5~-phosphanylidene)dodecan-6-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Wittig reactions to form alkenes.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological molecules.
Medicine: Studied for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Triphenyl-lambda~5~-phosphanylidene)dodecan-6-one involves its ability to form stable ylides, which can participate in various chemical reactions. The triphenylphosphoranyl group acts as a nucleophile, attacking electrophilic centers in substrates. This reactivity is facilitated by the electron-donating properties of the triphenylphosphine moiety, which stabilizes the ylide intermediate .
Comparison with Similar Compounds
Similar Compounds
- 5-(Triphenyl-lambda~5~-phosphanylidene)pentanoic acid
- 5-(Triphenyl-lambda~5~-phosphanylidene)undecan-6-one
- 5-(Triphenyl-lambda~5~-phosphanylidene)octan-4-one
Uniqueness
5-(Triphenyl-lambda~5~-phosphanylidene)dodecan-6-one is unique due to its longer carbon chain compared to similar compounds, which can influence its reactivity and solubility. The presence of the dodecan-6-one backbone provides distinct steric and electronic properties, making it suitable for specific applications in organic synthesis and material science .
Properties
CAS No. |
84370-12-7 |
|---|---|
Molecular Formula |
C30H37OP |
Molecular Weight |
444.6 g/mol |
IUPAC Name |
5-(triphenyl-λ5-phosphanylidene)dodecan-6-one |
InChI |
InChI=1S/C30H37OP/c1-3-5-7-17-24-29(31)30(25-6-4-2)32(26-18-11-8-12-19-26,27-20-13-9-14-21-27)28-22-15-10-16-23-28/h8-16,18-23H,3-7,17,24-25H2,1-2H3 |
InChI Key |
UBLPBMLHBMEVAA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



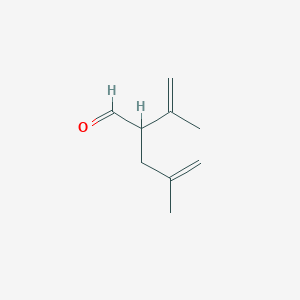

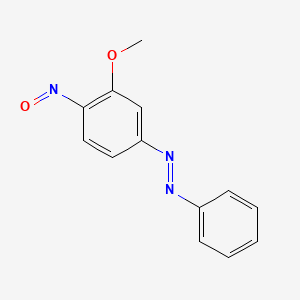
![2-[(Methanesulfinyl)methyl]-1,3-diphenylpropane-1,3-dione](/img/structure/B14419052.png)
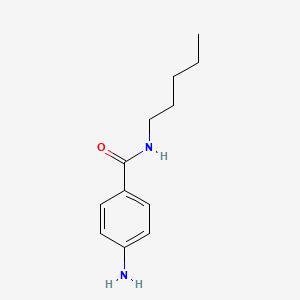
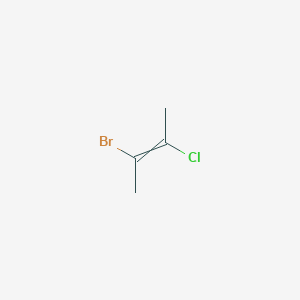
![Methyl bicyclo[4.2.0]octa-1,3,5,7-tetraene-2-carboxylate](/img/structure/B14419075.png)
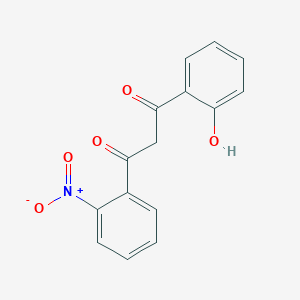
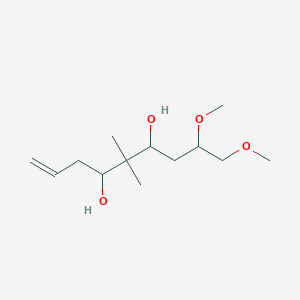
![5,10,18,23-Tetra-tert-butylbicyclo[12.12.2]octacosa-2,4,10,12,15,17,23,25-octaene-6,8,19,21,27-pentayne-1,14-diol](/img/structure/B14419091.png)
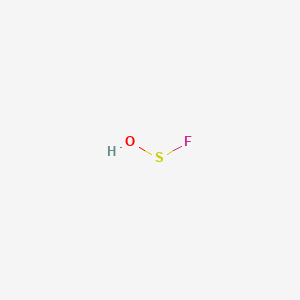
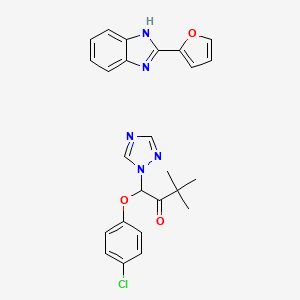
silane](/img/structure/B14419101.png)
